Cas no 1382486-56-7 (4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid)

4-(6-Chloropyridin-3-yl)oxane-4-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its structural features combining a chloropyridine moiety with a functionalized oxane ring. The chloropyridine group enhances reactivity in cross-coupling reactions, while the carboxylic acid functionality allows for further derivatization, making it useful in pharmaceutical and agrochemical applications. Its rigid oxane scaffold contributes to stereochemical control in synthesis. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its balanced polarity ensures solubility in common organic solvents, streamlining purification and downstream processing. This intermediate is particularly relevant in the development of bioactive molecules due to its modular reactivity and potential for structural diversification.
4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid structure
1382486-56-7 structure
商品名:4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid
CAS番号:1382486-56-7
MF:C11H12ClNO3
メガワット:241.670882225037
MDL:MFCD26407011
CID:4733003
PubChem ID:71743880

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(6-CHLOROPYRIDIN-3-YL)TETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID
    • KJPKKSKPJHUFPA-UHFFFAOYSA-N
    • 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid
    • 4-(6-Chloro-3-pyridinyl)tetrahydro-2h-pyran-4-carboxylic acid
    • SCHEMBL9966329
    • EN300-1968679
    • DB-194639
    • AS-42300
    • MFCD26407011
    • AKOS027332377
    • 4-(6-CHLOROPYRIDIN-3-YL)TETRAHYDRO-2H-PYRAN-4-CARBOXYLICACID
    • 1382486-56-7
    • MDL: MFCD26407011
    • インチ: 1S/C11H12ClNO3/c12-9-2-1-8(7-13-9)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15)
    • InChIKey: KJPKKSKPJHUFPA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=N1)C1(C(=O)O)CCOCC1

計算された属性

  • せいみつぶんしりょう: 241.0505709g/mol
  • どういたいしつりょう: 241.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 59.4

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB449080-100mg
4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-carboxylic acid; .
1382486-56-7
100mg
€451.60 2025-02-20
Alichem
A029202789-5g
4-(6-Chloropyridin-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
1382486-56-7 95%
5g
$2,191.98 2022-04-02
Chemenu
CM473360-1g
4-(6-CHLOROPYRIDIN-3-YL)TETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID
1382486-56-7 95%+
1g
$773 2023-03-07
Enamine
EN300-1968679-0.05g
4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid
1382486-56-7
0.05g
$912.0 2023-09-16
Enamine
EN300-1968679-10.0g
4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid
1382486-56-7
10g
$4667.0 2023-05-31
Enamine
EN300-1968679-1g
4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid
1382486-56-7
1g
$1086.0 2023-09-16
abcr
AB449080-250mg
4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-carboxylic acid; .
1382486-56-7
250mg
€857.10 2025-02-20
Enamine
EN300-1968679-10g
4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid
1382486-56-7
10g
$4667.0 2023-09-16
A2B Chem LLC
AI33448-1g
4-(6-Chloropyridin-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
1382486-56-7 95%
1g
$408.00 2024-04-20
A2B Chem LLC
AI33448-1mg
4-(6-Chloropyridin-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
1382486-56-7 95
1mg
$73.00 2024-04-20

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid 関連文献

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acidに関する追加情報

Introduction to 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid (CAS No. 1382486-56-7)

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid, identified by the CAS number 1382486-56-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic carboxylic acid derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a pyridine ring substituted with a chloro group at the 6-position and an oxane ring linked via a carboxylic acid moiety at the 4-position, making it a versatile scaffold for drug discovery.

The structural configuration of 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid positions it as a valuable intermediate in the synthesis of more complex pharmacophores. The presence of both the pyridine and oxane moieties introduces multiple sites for functionalization, enabling chemists to explore diverse chemical modifications. These modifications can be tailored to enhance solubility, bioavailability, and target specificity, which are critical factors in developing novel therapeutic agents.

In recent years, there has been a surge in research focusing on small molecules that interact with biological targets at the molecular level. 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid has been investigated for its potential role in modulating various cellular processes. Its pyridine moiety is known to interact with aromatic residues in protein binding pockets, while the oxane ring can provide steric and electronic properties that influence receptor affinity. Such characteristics make it an attractive candidate for designing inhibitors or agonists targeting enzymes and receptors involved in metabolic pathways, inflammation, and cancer.

One of the most compelling aspects of 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid is its utility in medicinal chemistry libraries. Pharmaceutical companies and academic institutions have utilized this compound as a building block to develop novel drugs with improved pharmacokinetic profiles. For instance, derivatives of this compound have been explored for their potential antiviral and antibacterial properties. The chloro substituent on the pyridine ring enhances electrophilicity, facilitating further functionalization into more complex structures that can exhibit enhanced binding affinity to biological targets.

The synthesis of 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps often include nucleophilic substitution reactions to introduce the chloro group onto the pyridine ring, followed by cyclization reactions to form the oxane ring. These synthetic pathways are optimized for high yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

Recent advancements in computational chemistry have further propelled the study of 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets before conducting expensive wet-lab experiments. Such simulations have revealed promising interactions with enzymes like kinases and phosphodiesterases, which are implicated in various diseases. This computational screening accelerates the drug discovery process by prioritizing compounds with high potential for therapeutic efficacy.

The pharmacological profile of 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid is still under active investigation, but preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes relevant to cancer progression. The oxane ring’s ability to mimic hydroxyl groups could disrupt hydrogen bonding networks in protein structures, thereby altering enzyme activity. Additionally, the chloro group’s presence may enhance metabolic stability, reducing degradation rates in vivo. These properties make it an intriguing candidate for further development into a lead compound for drug candidates.

In conclusion, 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid (CAS No. 1382486-56-7) represents a promising scaffold in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis is well-established, and its derivatives offer opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry efforts aimed at improving human health.

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